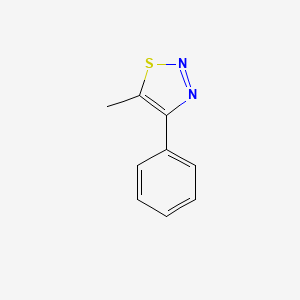

5-Methyl-4-phenyl-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

5-methyl-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBFXXOLIOOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320370 | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-28-5 | |

| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 358739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64273-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties that range from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2][3] This document details the well-established Hurd-Mori synthesis as the primary synthetic route, offering a causality-driven explanation of experimental choices, a step-by-step protocol, and critical safety considerations. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[2] Among the four possible regioisomers, the 1,2,3-thiadiazole core has emerged as a privileged structure in the design of novel therapeutic agents.[4] Its derivatives are known to act as plant growth regulators and possess a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties.[1][2] The specific target compound, this compound (CAS 64273-28-5), serves as a valuable building block and a subject of study for its potential as a mechanism-based inhibitor of cytochrome P450 enzymes, such as CYP2B4 and CYP2E1.[5]

The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride.[6][7] This guide will focus on this trusted methodology, providing the necessary detail to empower researchers to replicate and adapt this synthesis for their specific applications.

Synthetic Methodology: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a classic and versatile method for generating 1,2,3-thiadiazoles.[6][8] The reaction proceeds via the treatment of an N-acyl or N-tosyl hydrazone of a ketone containing an α-methylene group with thionyl chloride (SOCl₂). The choice of this pathway is dictated by its reliability, the accessibility of starting materials, and the generally good yields obtained.[9][10]

The mechanism involves an electrophilic attack by thionyl chloride on the hydrazone, leading to a concerted cyclization and elimination of sulfur dioxide and hydrogen chloride, ultimately forming the stable aromatic thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen, such as a tosyl group, is often crucial for a successful cyclization.[10]

Reaction Mechanism: Hurd-Mori Synthesis

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. wikiwand.com [wikiwand.com]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Novel Thiadiazole Derivatives

Foreword: The Thiadiazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

In the landscape of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its four constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) offer distinct electronic and steric properties, but it is the 1,3,4-thiadiazole isomer that has garnered the most profound interest from the scientific community.[2][3]

The significance of the 1,3,4-thiadiazole core stems from several key physicochemical characteristics. It is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, allowing its derivatives to potentially interfere with DNA replication and other critical cellular processes.[4] Furthermore, the mesoionic character of the ring and the presence of a sulfur atom contribute to favorable liposolubility, enabling thiadiazole-containing compounds to effectively cross biological membranes and engage with intracellular targets.[5][6] This inherent versatility has led to the development of numerous thiadiazole derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which will be the focus of this guide.[2][7][8]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, the rationale for specific protocols, and the mechanistic basis of the observed biological activities.

Part 1: Foundational Synthesis of the 1,3,4-Thiadiazole Core

A robust and versatile synthetic strategy is the bedrock of any medicinal chemistry program. For 1,3,4-thiadiazole derivatives, a common and efficient pathway involves the acid-catalyzed cyclization of thiosemicarbazide intermediates. This approach is widely adopted due to the accessibility of starting materials and generally high yields.

Experimental Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes a foundational method for creating the 2-amino-5-aryl-1,3,4-thiadiazole scaffold, a common precursor for further functionalization.

Rationale: The reaction proceeds via the initial formation of a thiosemicarbazone from an aromatic aldehyde and thiosemicarbazide. This intermediate is then oxidatively cyclized. The choice of phosphorous oxychloride in this example serves as both a dehydrating and cyclizing agent, facilitating the intramolecular reaction to form the stable five-membered thiadiazole ring.[9] This is a self-validating system as the successful formation of the product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), and the characteristic spectral data for the thiadiazole ring provides unambiguous confirmation of cyclization.

Step-by-Step Methodology:

-

Thiosemicarbazone Formation:

-

In a 250 mL round-bottom flask, dissolve an equimolar quantity of a substituted benzaldehyde and thiosemicarbazide in ethanol.

-

Add a catalytic amount (2-3 drops) of concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield the intermediate thiosemicarbazone.

-

-

Oxidative Cyclization:

-

To a flask containing the dried thiosemicarbazone intermediate, add phosphorous oxychloride in a 1:1 molar ratio.[9]

-

Reflux the mixture gently for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling, slowly and carefully pour the reaction mixture into 200 mL of ice water with constant stirring.

-

Neutralize the solution with a suitable base, such as an ammonia solution, until a precipitate forms.[9]

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole derivative.

-

-

Characterization:

-

Confirm the structure of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Workflow for Synthesis and Verification

Caption: General workflow for the synthesis and verification of 1,3,4-thiadiazole derivatives.

Part 2: Anticancer Activity of Thiadiazole Derivatives

The development of novel anticancer agents is a paramount goal in medicinal chemistry, and thiadiazole derivatives have emerged as a highly promising class of compounds.[6] Their structural similarity to pyrimidine endows them with the ability to interfere with nucleic acid synthesis, while their capacity to interact with various protein kinases and enzymes makes them potent inhibitors of cancer cell proliferation.[4][7]

Mechanisms of Action

Thiadiazole derivatives exert their anticancer effects through multiple mechanisms:

-

Inhibition of Protein Kinases: Many derivatives have been shown to interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[7]

-

Enzyme Inhibition: Certain thiadiazoles act as potent inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases, histone deacetylases (HDACs), and topoisomerases.[7]

-

Induction of Apoptosis: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[7]

-

Hsp90 Inhibition: Some derivatives bind to Heat shock protein 90 (Hsp90), leading to the degradation of its client oncoproteins and subsequent inhibition of tumor growth.[5]

Anticancer Signaling Pathway Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by anticancer thiadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-substituted Thiadiazole (8a) | A549 (Lung) | 1.62 | [4] |

| Propenyl-substituted Thiadiazole (22d) | MCF-7 (Breast) | 1.52 | [4] |

| Propenyl-substituted Thiadiazole (22d) | HCT-116 (Colon) | 10.3 | [4] |

| 2,5-Difluorophenyl Thiazole (2f) | MCF-7 (Breast) | 7.7 | [10] |

| Naphthalen-2-yl Thiadiazole (3b) | MCF-7 (Breast) | High Effect | [10] |

| DHEA-fused Thiadiazole (22, 23, 25) | T47D (Breast) | 0.042 - 0.058 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a reliable and high-throughput method for determining cytotoxicity (IC₅₀ values) of novel compounds.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency in an appropriate medium.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel thiadiazole derivative in DMSO.

-

Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Part 3: Antimicrobial Activity of Thiadiazole Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents. Thiadiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[2][11]

Mechanisms of Action

The antimicrobial efficacy of thiadiazoles is often attributed to their ability to:

-

Disrupt Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives can interfere with the enzymatic processes responsible for building and maintaining the bacterial cell wall.[11]

-

Inhibit Key Enzymes: They can target essential enzymes within microbial metabolic pathways, such as purine metabolism, thereby halting growth and replication.[11]

-

Damage Cell Membranes: The lipophilic nature of the thiadiazole ring can facilitate interaction with and disruption of the microbial cell membrane, leading to cell lysis.[11]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Tetranorlabdane Thiadiazole (14a) | Bacillus polymyxa | 2.5 | - | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | - | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | - | [12] |

| Mercapto-thiadiazole (58a) | Enterococcus faecalis | - | 12 | [12] |

| Benzimidazole-furan Thiadiazole (48) | Staphylococcus aureus | - | 18.96 | [12] |

| Benzimidazole-furan Thiadiazole (48) | Escherichia coli | - | 17.33 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result (µg/mL) that is more informative than qualitative diffusion assays. By challenging a standardized inoculum of bacteria with serial dilutions of the compound, we can precisely identify the concentration at which bacteriostatic activity occurs. This method is highly reproducible and amenable to high-throughput screening.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the thiadiazole derivative and add 100 µL of the working concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a growth control (broth and inoculum, no compound), and well 12 as a sterility control (broth only).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).

-

Antimicrobial Screening Workflow

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 4: Anti-inflammatory Activity of Thiadiazole Derivatives

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many novel thiadiazole derivatives have been developed as potent anti-inflammatory agents, often with improved safety profiles.[13][14]

Mechanism of Action: COX Inhibition

The primary mechanism of action for most NSAIDs, including many thiadiazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][15] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] By blocking these enzymes, thiadiazole compounds can effectively reduce the inflammatory response. Some novel derivatives have shown selectivity for COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[15]

Arachidonic Acid Pathway

Caption: Inhibition of the arachidonic acid pathway by COX-inhibiting thiadiazole derivatives.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents.

| Compound Derivative | % Inhibition of Edema | Reference |

| Thiadiazole-Pyrazole (6b) | 72.33% | [15] |

| Thiadiazole-Pyrazole (6m) | 71.17% | [15] |

| Imidazo-Thiadiazole (5c) | Better than Diclofenac | [14] |

| Substituted Thiadiazole (3d) | Prominent Activity | [16] |

| Substituted Thiadiazole (3e) | Prominent Activity | [16] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Rationale: This in vivo model is used to assess the efficacy of compounds against acute inflammation. Injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Diclofenac), and Test Compound groups (at various doses).

-

-

Baseline Paw Volume Measurement:

-

Using a plethysmometer, measure the initial volume of the right hind paw of each rat up to the ankle joint. This is the baseline reading (V₀).

-

-

Compound Administration:

-

Administer the test compounds (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) and the standard drug orally or intraperitoneally.

-

The control group receives only the vehicle.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

-

Data Analysis:

-

Calculate the percentage of edema (swelling) at each time point for each animal: Edema (%) = ((Vₜ - V₀) / V₀) * 100.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100.

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Part 5: Conclusion and Future Perspectives

This guide has illuminated the significant and diverse biological activities of novel thiadiazole derivatives. The inherent properties of the 1,3,4-thiadiazole ring make it a privileged scaffold in medicinal chemistry, enabling the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][17] The provided protocols for synthesis and biological evaluation represent the foundational, validated methodologies required to advance research in this field.

The future of thiadiazole research is promising. Key areas for future exploration include:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinases to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: Synthesizing hybrid compounds that incorporate the thiadiazole moiety with other known pharmacophores to create multifunctional drugs with synergistic activities.

-

Combating Resistance: Further investigation into derivatives that can overcome existing mechanisms of drug resistance in both cancer and infectious diseases.

Continued interdisciplinary research, combining synthetic chemistry, molecular modeling, and robust biological screening, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. bepls.com [bepls.com]

- 8. sarcouncil.com [sarcouncil.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. tandfonline.com [tandfonline.com]

- 11. kuey.net [kuey.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 16. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 17. jetir.org [jetir.org]

An In-depth Technical Guide to the Initial Antifungal Screening of 5-Methyl-4-phenyl-1,2,3-thiadiazole

Introduction

The Growing Threat of Fungal Infections

In recent years, the incidence of invasive fungal infections has risen dramatically, posing a significant threat to global public health. This increase is largely attributed to a growing population of immunocompromised individuals, including cancer patients undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS.[1] Compounding this issue is the emergence of antifungal resistance to the limited number of available drug classes.[1][2] Organisms such as Candida auris and certain species of Aspergillus have developed resistance to multiple antifungal agents, rendering infections difficult, and sometimes impossible, to treat.[2] This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.

1,2,3-Thiadiazoles: A Promising Scaffold in Medicinal Chemistry

The 1,2,3-thiadiazole ring is a five-membered heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry due to its diverse range of biological activities.[3] Derivatives of this scaffold have been reported to exhibit antiviral, insecticidal, anticancer, and herbicidal properties.[3][4] The unique electronic and structural features of the 1,2,3-thiadiazole nucleus make it a valuable pharmacophore in the design of new therapeutic agents.[3] Notably, various thiadiazole derivatives have been investigated for their antimicrobial properties, with some showing promising antifungal activity against a range of pathogenic fungi.[5][6]

Rationale for Investigating 5-Methyl-4-phenyl-1,2,3-thiadiazole

The selection of this compound for antifungal screening is based on a structure-activity relationship (SAR) analysis of related compounds. The presence of a phenyl group at the 4-position and a methyl group at the 5-position of the thiadiazole ring is hypothesized to confer favorable pharmacokinetic and pharmacodynamic properties. Phenyl substitutions in similar heterocyclic compounds have been associated with enhanced biological activity, potentially through increased interaction with fungal cellular targets. This guide provides a comprehensive framework for the initial evaluation of this specific derivative as a potential antifungal lead compound.

Objectives of this Guide

This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for the initial screening of this compound for antifungal activity. The core objectives are:

-

To outline a reliable synthesis and characterization protocol for the target compound.

-

To provide a detailed workflow for in vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens.

-

To present a conceptual framework for preliminary in vivo efficacy and toxicity evaluation.

-

To discuss potential mechanisms of action and guide future investigations.

This document emphasizes scientific integrity, experimental reproducibility, and a logical, evidence-based approach to early-stage antifungal drug discovery.

Synthesis and Characterization of this compound

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established chemical transformation known as the Hurd-Mori reaction.[7] This reaction involves the cyclization of a carbohydrazone derivative in the presence of thionyl chloride.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

-

Formation of the Carboethoxyhydrazone Intermediate:

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add carboethoxyhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure carboethoxyhydrazone.

-

-

Cyclization to this compound:

-

In a fume hood, add the synthesized carboethoxyhydrazone (1 equivalent) to an excess of thionyl chloride (SOCl₂) at 0°C.

-

Stir the mixture at room temperature for 12-18 hours.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | To determine the proton environment and confirm the molecular structure. | Signals corresponding to the methyl and phenyl protons in the expected chemical shift ranges and with appropriate integrations. |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for all carbon atoms in the structure. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₉H₈N₂S. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The percentage composition should be within ±0.4% of the theoretical values. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a purity of >95%. |

In Vitro Antifungal Susceptibility Testing

The initial assessment of antifungal activity is performed in vitro to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of clinically relevant fungal strains. The broth microdilution method is a widely accepted and standardized technique for this purpose.[8]

Principle of Broth Microdilution Method

The broth microdilution method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.

Selection of Fungal Strains

The selection of fungal strains for screening should include representative species that are common causes of human and/or plant disease. It is also important to include strains with known resistance profiles to standard antifungal drugs.

| Fungal Species | Relevance | Common Infections |

| Candida albicans | Most common cause of opportunistic fungal infections.[9] | Thrush, vaginitis, invasive candidiasis.[9] |

| Candida auris | An emerging multidrug-resistant pathogen of global concern.[9] | Invasive candidiasis, bloodstream infections.[9] |

| Aspergillus fumigatus | A common mold that can cause invasive aspergillosis in immunocompromised individuals.[10] | Allergic bronchopulmonary aspergillosis, aspergilloma, invasive aspergillosis. |

| Cryptococcus neoformans | A major cause of meningitis in individuals with advanced HIV/AIDS. | Cryptococcal meningitis. |

| Trichophyton mentagrophytes | A common cause of dermatophytosis (ringworm).[9] | Athlete's foot, jock itch, scalp ringworm.[9] |

| Botrytis cinerea | A common plant pathogen causing gray mold disease.[11] | Affects a wide range of fruits, vegetables, and ornamental plants. |

| Rhizoctonia solani | A soil-borne plant pathogen with a broad host range.[11] | Damping-off, root rot, and stem canker in various crops. |

Detailed Protocol for MIC Determination

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure viability and purity.

-

Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from a fresh culture.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only). Also, include a standard antifungal drug (e.g., fluconazole or amphotericin B) as a reference.

-

-

Incubation and Reading of Results:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of growth. For some fungi, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.

-

Data Analysis and Interpretation

The results of the MIC testing should be tabulated for easy comparison.

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| C. albicans ATCC 90028 | |||

| C. auris B11221 | |||

| A. fumigatus ATCC 204305 | |||

| C. neoformans H99 | |||

| T. mentagrophytes ATCC 9533 | |||

| B. cinerea B05.10 | |||

| R. solani AG-1 |

Determination of Minimum Fungicidal Concentration (MFC)

To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay can be performed.

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Spread the aliquot onto an agar plate that does not contain the test compound.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Caption: Workflow for in vitro antifungal susceptibility testing.

Preliminary In Vivo Efficacy Evaluation (A Conceptual Framework)

Promising candidates from in vitro screening should be advanced to preliminary in vivo studies to assess their efficacy and safety in a living organism.[12]

Rationale for In Vivo Studies

In vivo models provide a more complex biological system to evaluate the pharmacokinetic and pharmacodynamic properties of a compound, which cannot be assessed in vitro. These studies are crucial for determining if a compound has the potential to be developed into a therapeutic agent.[13]

Selection of a Suitable Animal Model

-

Galleria mellonella (Greater Wax Moth Larvae): This invertebrate model is increasingly used for initial in vivo screening due to its low cost, ethical advantages, and the ability to be incubated at 37°C. It is particularly useful for assessing the efficacy of compounds against systemic infections with pathogens like Candida albicans and Cryptococcus neoformans.

-

Murine Models (Mice): Rodent models are the gold standard for preclinical antifungal drug development.[14] They allow for the evaluation of drug efficacy in a mammalian system, providing data on survival rates, fungal burden in target organs, and preliminary toxicity.[14]

Experimental Design

-

Infection and Treatment Protocol:

-

Animals are infected with a standardized dose of the fungal pathogen (e.g., via intravenous injection for systemic candidiasis).

-

A control group receives a placebo (vehicle).

-

Test groups receive different doses of this compound.

-

A positive control group receives a standard antifungal drug.

-

-

Endpoint Determination:

-

Survival Rate: The number of surviving animals in each group is monitored over a period of time (e.g., 14-21 days).

-

Fungal Burden: At specific time points, animals are euthanized, and target organs (e.g., kidneys, brain) are harvested. The number of viable fungal cells (CFU) in the organs is determined by plating homogenized tissue on agar.[14]

-

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental design should aim to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results.

Caption: Conceptual workflow for in vivo efficacy evaluation.

Elucidating the Mechanism of Action (Hypothetical Pathways)

Understanding the mechanism of action of a novel antifungal compound is crucial for its development as a therapeutic agent. While dedicated studies are required for definitive elucidation, initial hypotheses can be formulated based on the chemical structure and known targets of similar compounds.

Potential Fungal Targets of Thiadiazole Derivatives

Thiadiazole derivatives have been reported to interfere with various essential fungal processes.[5][15]

Caption: Hypothetical mechanisms of antifungal action.

Proposed Mechanisms

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs, such as azoles.[15] Thiadiazoles, being bioisosteres of azoles, may inhibit key enzymes in the ergosterol pathway, such as 14-α-demethylase.[15] This would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.

-

Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure that is absent in mammalian cells, making it an attractive target for antifungal therapy. Some studies on thiadiazole derivatives suggest that they may interfere with the synthesis of key cell wall components like chitin and β-(1,3)-glucan.[5] This would result in a weakened cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.

Future Directions for Mechanistic Studies

-

Ergosterol Quantification: Measure the ergosterol content in fungal cells treated with the test compound using methods like spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).

-

Cell Wall Stress Assays: Evaluate the sensitivity of treated fungal cells to cell wall-damaging agents such as calcofluor white or Congo red.

-

Enzyme Inhibition Assays: Directly measure the inhibitory activity of the compound against purified fungal enzymes involved in ergosterol or cell wall biosynthesis.

Safety and Toxicity Assessment

Early assessment of a compound's toxicity is essential to identify potential liabilities and guide lead optimization efforts.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound should be evaluated against a panel of human cell lines to determine its selectivity for fungal cells over mammalian cells.

-

Cell Lines: Use representative human cell lines such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells).

-

Methodology: A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

-

Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) and determine the selectivity index (SI = IC₅₀ for mammalian cells / MIC for fungal cells). A higher SI value indicates greater selectivity for the fungal target.

Preliminary In Vivo Toxicity Observations

During the in vivo efficacy studies, animals should be closely monitored for any signs of toxicity, such as:

-

Weight loss

-

Changes in behavior (e.g., lethargy, ruffled fur)

-

Signs of organ damage (e.g., changes in liver enzymes)

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the initial antifungal screening of this compound. The described methodologies, from synthesis and characterization to in vitro and in vivo evaluation, are designed to generate reliable and reproducible data to assess the potential of this compound as a novel antifungal agent.

Positive outcomes from this initial screening, such as potent in vitro activity against a broad spectrum of fungal pathogens and a favorable safety profile, would warrant further investigation. Future work could focus on:

-

Lead Optimization: Synthesizing and screening analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Definitive Mechanism of Action Studies: Employing advanced techniques such as transcriptomics and proteomics to identify the specific cellular targets of the compound.

-

Advanced In Vivo Studies: Evaluating the efficacy of the compound in more complex animal models of fungal disease and conducting detailed pharmacokinetic and toxicology studies.

The systematic approach outlined in this guide provides a solid foundation for the discovery and development of new and effective treatments to combat the growing threat of fungal infections.

References

- 1. idse.net [idse.net]

- 2. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-4-phenyl-1,2,3-thiadiazole: Synthesis, Safety, and Applications

This technical guide provides a comprehensive overview of 5-Methyl-4-phenyl-1,2,3-thiadiazole, a heterocyclic compound with significant relevance in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, safety and handling guidelines, and its primary application as a selective enzyme inhibitor.

Core Compound Identity and Properties

This compound is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. The strategic placement of the phenyl and methyl groups at positions 4 and 5 respectively confers specific physicochemical properties that are crucial for its biological activity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value / Expected Characteristics | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 64273-28-5 | [1] |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| Appearance | Solid (Expected) | [2] |

| Melting Point | 77-78 °C (for the related 4-phenyl-1,2,3-thiadiazole) | [2] |

| Boiling Point | 100 °C at 1.5 Torr (for the related 4-phenyl-1,2,3-thiadiazole) | [2] |

| ¹H NMR | Aromatic protons expected in the δ 7.0-9.0 ppm range. Methyl protons expected as a singlet in the aliphatic region. | [3] |

| ¹³C NMR | Phenyl ring carbons expected in the δ 120-140 ppm range. Thiadiazole ring carbons are expected at a lower field. | [3] |

| FT-IR (cm⁻¹) | Expected characteristic bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1600-1400 cm⁻¹), and C-S stretching. | [2] |

| Mass Spectrometry | Molecular Ion (M⁺) expected at m/z = 176.24 | [1] |

Safety, Handling, and Storage

2.1 Known and Potential Hazards

Based on SDS for structurally related thiadiazole derivatives, this compound may present the following hazards:

-

Skin Irritation (H315): May cause skin irritation upon contact.[4]

-

Serious Eye Irritation (H319): May cause serious eye irritation.[4]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[4]

-

Aquatic Toxicity (H410): Some thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.[4] Environmental release should be avoided.

2.2 Recommended Handling Protocols

Given the potential hazards, the following precautions are essential:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[5] Remove and wash contaminated clothing before reuse.[4]

2.3 Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Synthesis Protocol: Hurd-Mori Reaction

The synthesis of this compound is efficiently achieved via the Hurd-Mori reaction.[8] This classical method involves the cyclization of a hydrazone derivative with thionyl chloride.[9] For this specific molecule, the synthesis starts from propiophenone.

Diagram 1: Synthesis Workflow via Hurd-Mori Reaction

Caption: Overall synthetic workflow for this compound.

3.1 Step-by-Step Experimental Protocol

Step 1: Synthesis of Propiophenone Semicarbazone (Intermediate)

-

Reagent Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

Reaction Initiation: To this solution, add a solution of propiophenone (1.34 g, 10 mmol) in 10 mL of ethanol.

-

Reflux: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the semicarbazone intermediate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)

-

Reaction Setup: Suspend the dried propiophenone semicarbazone (from Step 1) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise (typically 2-4 equivalents). Caution: This reaction releases HCl and SO₂ gas and must be performed in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.[9]

Application in Drug Development: CYP450 Inhibition

A primary and significant application of this compound in research and drug development is its role as a selective, mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes, specifically CYP2B4 and CYP2E1.[1][10]

4.1 Mechanism of Action

Cytochrome P450 enzymes are critical in the metabolism of a vast array of xenobiotics, including therapeutic drugs.[10] The 1,2,3-thiadiazole heterocycle acts as a heme ligand, allowing it to interact with the active site of CYP enzymes.[11]

This compound (PMT) has been shown to be an effective inhibitor of CYP2E1 and CYP2B4.[10] Interestingly, while the thiadiazole ring can be oxidized by the P450 system, this does not lead to the inactivation of the enzyme. This suggests that a transient reactive intermediate is not formed upon oxidation, which is a key mechanistic insight.[10] The inhibitory effect is influenced by the substituents at the 4- and 5-positions of the thiadiazole ring.[11]

Diagram 2: Role as a Selective CYP450 Inhibitor

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. apexbt.com [apexbt.com]

- 11. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Cytotoxicity of Thiadiazole Compounds

Foreword: The Rationale for a Dynamic, Tiered Approach

In the landscape of modern drug discovery, particularly within oncology, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Its derivatives are noted for their potential to interfere with critical cellular processes in cancer cells, including DNA replication and key signaling pathways, often leading to cell death.[3][4] The inherent properties of the thiadiazole ring, such as its mesoionic character and improved liposolubility imparted by the sulfur atom, allow these molecules to effectively cross cellular membranes and engage with intracellular targets.[5][6]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered experimental framework for the preliminary cytotoxic evaluation of novel thiadiazole compounds. This approach is designed to be both resource-efficient and scientifically robust, ensuring that each experimental stage builds upon the last. We begin with broad screening to identify activity, proceed to confirm this activity through an orthogonal method, and finally, delve into the preliminary mechanism of action. This self-validating workflow ensures that by the end of this preliminary phase, we have a high-confidence dataset to support decisions on advancing a compound to more complex, resource-intensive studies.

Part 1: The Experimental Blueprint: A Multi-Tiered Workflow

Our investigative strategy is structured as a three-tiered pyramid. Each tier represents a distinct experimental question, moving from broad-based screening to more focused mechanistic validation.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 5-Methyl-4-phenyl-1,2,3-thiadiazole as a Selective, Reversible Inhibitor of CYP2B4 and CYP2E1

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

Welcome to this comprehensive technical guide on the application of 5-Methyl-4-phenyl-1,2,3-thiadiazole. The initial premise for this guide was to explore its role as a mechanism-based inhibitor of Cytochrome P450 isoforms CYP2B4 and CYP2E1. However, a rigorous review of the foundational literature reveals a critical distinction: while this compound is indeed an effective inhibitor of these enzymes, it operates through a reversible , not a mechanism-based, pathway.

A pivotal study by Babu and Vaz in Biochemistry (1997) demonstrated that monocyclic 1,2,3-thiadiazoles, including this compound, do not cause the time-dependent, irreversible inactivation characteristic of mechanism-based inhibitors[1][2]. This distinction is paramount for its correct application in research. This guide has, therefore, been structured to provide an accurate, evidence-based framework for utilizing this compound as a selective, reversible inhibitor to probe the function of CYP2B4 and CYP2E1. Adherence to this corrected mechanism is essential for sound experimental design and data interpretation.

Introduction: The Role of CYP2B4 and CYP2E1 and the Utility of Selective Inhibitors

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical to the metabolism of a vast array of xenobiotics, including over 90% of clinical drugs, and endogenous compounds[3]. Within this family, CYP2B4 (a major isoform in rabbits, with CYP2B6 being the human ortholog) and CYP2E1 are of significant interest due to their roles in drug metabolism, toxicology, and disease pathogenesis.

-

CYP2B4/6 is involved in the metabolism of several clinically important drugs, including bupropion, efavirenz, and cyclophosphamide.

-

CYP2E1 metabolizes numerous small-molecule compounds, including ethanol, acetaminophen, and various industrial solvents and anesthetics[4][5]. Its induction by alcohol and its role in generating reactive oxygen species link it to alcoholic liver disease and the activation of procarcinogens[4][6].

Given their importance, the ability to selectively inhibit these enzymes is a crucial tool for:

-

Drug-Drug Interaction (DDI) Studies: Predicting how a new chemical entity might alter the metabolism of co-administered drugs[7][8].

-

Reaction Phenotyping: Identifying the specific CYP isoforms responsible for a compound's metabolism.

-

Toxicology Research: Investigating the role of specific CYPs in activating toxins or procarcinogens.

This compound serves as a valuable chemical probe for these applications due to its demonstrated inhibitory activity against CYP2B4 and CYP2E1[2].

Mechanism of Inhibition: Reversible Heme Coordination

The inhibitory action of this compound is attributed to the coordination of a heteroatom in the thiadiazole ring with the heme iron of the cytochrome P450 enzyme[1]. This interaction is a hallmark of reversible inhibition, where the inhibitor binds to the enzyme's active site but can also dissociate, allowing the enzyme to regain activity.

The process can be visualized as follows:

Caption: Reversible inhibition of CYP enzymes by this compound.

This is distinct from mechanism-based inactivation, which requires enzymatic turnover to convert the inhibitor into a reactive intermediate that covalently binds to and permanently destroys the enzyme[9][10]. The lack of time-dependent inactivation confirms the reversible nature of inhibition by this compound[1][2].

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory potential of this compound against CYP2B4 and CYP2E1. The primary endpoints are the IC₅₀ (concentration causing 50% inhibition) and the Kᵢ (inhibition constant).

General Materials & Reagents

-

Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2B6 and CYP2E1 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Inhibitor: this compound (dissolved in a suitable solvent like DMSO; final solvent concentration in incubation should be ≤0.1% to avoid solvent-mediated inhibition of CYP2E1)[11][12].

-

Probe Substrates:

-

Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Instrumentation: LC-MS/MS for metabolite quantification or a spectrophotometer for the PNP assay.

Protocol 1: Determination of IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.

Caption: Experimental workflow for determining the IC₅₀ value of an inhibitor.

Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. A typical concentration range would span from 0.01 µM to 100 µM, plus a vehicle control (solvent only).

-

Incubation Setup: In a 96-well plate, combine the enzyme source (e.g., HLM at 0.1-0.5 mg/mL), buffer, and each inhibitor concentration.

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add the probe substrate (at a concentration near its Kₘ) and the NADPH regenerating system to all wells to start the reaction.

-

Reaction Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite (e.g., hydroxybupropion for CYP2B6 or 6-hydroxychlorzoxazone for CYP2E1) using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Constant (Kᵢ)

The Kᵢ is a more fundamental measure of inhibitor potency than the IC₅₀, as it is independent of substrate concentration. Determining the Kᵢ requires measuring IC₅₀ values at several different substrate concentrations.

Step-by-Step Methodology:

-

Perform IC₅₀ Assays: Follow the entire procedure outlined in Protocol 1. Repeat the experiment using at least three different concentrations of the probe substrate, typically spanning from 0.5x Kₘ to 5x Kₘ.

-

Data Analysis:

-

Determine the IC₅₀ value for each substrate concentration used.

-

Determine the mode of inhibition (competitive, non-competitive, or mixed) by analyzing the data using graphical methods such as a Lineweaver-Burk or Dixon plot.

-

Calculate the Kᵢ value using the appropriate Cheng-Prusoff equation, which depends on the mode of inhibition. For competitive inhibition, the equation is: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Data Presentation and Interpretation

Properly presenting and interpreting inhibition data is crucial.

Table 1: Representative Inhibition Data for 1,2,3-Thiadiazole Analogs

The following table is based on data from the foundational study by Babu and Vaz (1997) for the inhibition of 1-phenylethanol oxidation, illustrating the compound's activity relative to its analogs.

| Compound | P450 Isoform | Inhibition Profile | IC₅₀ (µM, approximate) |

| This compound (PMT) | CYP2E1 | Inhibitory | ~25-50 |

| CYP2B4 | Inhibitory | ~50-100 | |

| 4,5-Diphenyl-1,2,3-thiadiazole (DPT) | CYP2E1 | Inhibitory | ~50-100 |

| CYP2B4 | Inhibitory | >100 | |

| 4-Phenyl-1,2,3-thiadiazole (PT) | CYP2E1 | Weakly Inhibitory | >100 |

| CYP2B4 | Weakly Inhibitory | >100 |

Data are estimated from graphical representations in Babu & Vaz, Biochemistry 1997, 36(23), 7209-16 and are intended for illustrative purposes.[1]

Interpretation: The data show that this compound is a moderately potent inhibitor of CYP2E1 and CYP2B4. The substitutions at the 4- and 5-positions of the thiadiazole ring significantly influence its inhibitory effectiveness[1].

Synthesis of this compound

The synthesis of 1,2,3-thiadiazoles is often achieved via the Hurd-Mori reaction, which involves the thermal decomposition of the thionyl chloride adduct of a ketone hydrazone.

Reaction Scheme:

-

Propiophenone → Propiophenone Hydrazone: Propiophenone is reacted with hydrazine to form the corresponding hydrazone.

-

Cyclization with Thionyl Chloride: The propiophenone hydrazone is then treated with thionyl chloride (SOCl₂) to yield this compound.

This synthetic route provides an accessible method for obtaining the compound for research purposes. Various modifications and alternative synthetic strategies for thiadiazole derivatives have also been reported[13][14][15][16][17].

Conclusion and Best Practices

This compound is a valuable research tool for the selective, reversible inhibition of CYP2B4 and CYP2E1. Its utility lies in its ability to probe enzyme function without causing permanent inactivation.

Key Takeaways for Researchers:

-

Acknowledge the Mechanism: Always classify and use this compound as a reversible inhibitor, not a mechanism-based inactivator.

-

Control for Solvent Effects: When studying CYP2E1, maintain a final DMSO concentration below 0.1% to prevent confounding inhibitory effects[11][12].

-

Characterize Kᵢ: While IC₅₀ values are useful for screening, determining the Kᵢ provides a more accurate and transferable measure of inhibitory potency.

-

Validate with Known Inhibitors: Always include positive control inhibitors for each CYP isoform in your assays to ensure the system is performing as expected.

By adhering to the scientifically accurate mechanism of action and employing robust, validated protocols, researchers can effectively leverage this compound to advance our understanding of drug metabolism and toxicology.

References

- 1. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the inhibition of eight major human cytochrome P450 isozymes by a probe substrate cocktail in vitro with emphasis on CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,2,3-Thiadiazoles as Plant Health Promoters

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Plant Protection

The pursuit of sustainable agriculture has necessitated a move beyond conventional pesticides towards innovative strategies that enhance the plant's innate defense mechanisms. Among the most promising of these are the 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds that act as plant health promoters.[1][2][3][4] Unlike traditional fungicides or bactericides that directly target pathogens, 1,2,3-thiadiazoles prime the plant's immune system, leading to a broad-spectrum and durable resistance against a variety of biotic and abiotic stresses.[5][6][7] This guide provides an in-depth exploration of the agricultural applications of 1,2,3-thiadiazoles, detailing their mechanisms of action and providing robust protocols for their evaluation.

Section 1: The Mechanism of Action - Eliciting Systemic Acquired Resistance (SAR)

The primary mode of action for many 1,2,3-thiadiazole derivatives is the induction of Systemic Acquired Resistance (SAR), a potent plant defense response.[8][9][10] SAR is characterized by the systemic expression of pathogenesis-related (PR) genes, leading to heightened resistance in tissues distant from the initial point of application.

The Salicylic Acid (SA) Signaling Pathway

Many 1,2,3-thiadiazoles, such as the well-studied Acibenzolar-S-methyl (BTH), function as synthetic analogs of salicylic acid (SA), a key signaling molecule in the SAR pathway.[11] They act downstream of SA, triggering a cascade of events that lead to the expression of defense-related genes. Some derivatives, however, can induce SAR without the accumulation of SA, suggesting they activate the pathway at or below the level of SA.[9]

Key Molecular Events in SAR Induction

The application of 1,2,3-thiadiazoles initiates a series of molecular and cellular responses:

-

Gene Activation: A tight correlation exists between the onset of resistance and the induction of specific chemically induced genes.[8][10]

-

Enzyme Production: Increased activity of defense-related enzymes, such as phenylalanine ammonia-lyase and lipoxygenase, is observed.[3]

-

Oxidative Burst: A rapid production of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), acts as a secondary messenger and contributes to cell wall strengthening.[3]

Caption: Simplified signaling pathway of 1,2,3-thiadiazole-induced SAR.

Section 2: Evaluating Efficacy - Protocols and Methodologies

The following protocols are designed to assess the efficacy of 1,2,3-thiadiazole derivatives as plant health promoters. These are foundational workflows that can be adapted to specific plant-pathogen systems.

Protocol: Seed Treatment for Early Protection

Objective: To evaluate the effect of seed treatment with 1,2,3-thiadiazole compounds on seedling growth and disease resistance.

Materials:

-

Seeds of a susceptible plant variety (e.g., wheat, cucumber, tobacco).

-

1,2,3-thiadiazole test compounds.

-

Solvent (e.g., acetone, DMSO).

-

Wetting agent (e.g., Tween 20).

-

Sterile distilled water.

-

Petri dishes or germination trays.

-

Growth chamber or greenhouse.

Procedure:

-

Solution Preparation: Prepare a stock solution of the 1,2,3-thiadiazole compound in a suitable solvent. Create a series of dilutions to test different concentrations. Add a wetting agent to the final solutions to ensure even coating of the seeds.

-

Seed Coating: Immerse a known quantity of seeds in the treatment solution for a specified duration (e.g., 30 minutes), ensuring complete coverage. Air-dry the seeds in a sterile environment.

-

Germination Assay: Place the treated seeds on moist filter paper in Petri dishes or in germination trays with a sterile growth medium.

-

Growth and Observation: Incubate the seeds under controlled conditions (temperature, light, humidity). Monitor and record germination rates, seedling vigor (root and shoot length), and any signs of phytotoxicity.

-

Pathogen Challenge (Optional): At a specific growth stage, inoculate the seedlings with a relevant pathogen to assess disease resistance.

Protocol: Foliar Application for Systemic Protection

Objective: To assess the ability of foliarly applied 1,2,3-thiadiazoles to induce systemic resistance against a pathogen.

Materials:

-

Potted plants of a susceptible variety.

-

1,2,3-thiadiazole test compounds.

-

Handheld sprayer.

-

Pathogen culture and inoculation equipment.

-

Controlled environment facility.

Procedure:

-

Plant Growth: Grow plants to a suitable developmental stage (e.g., 3-4 true leaves).

-

Treatment Application: Prepare treatment solutions as described in Protocol 2.1. Spray the foliage of the treatment group until runoff, ensuring thorough coverage. A control group should be sprayed with a solution lacking the test compound.

-

Induction Period: Allow a period of time (e.g., 3-7 days) for the plant to mount its defense response.

-

Pathogen Inoculation: Inoculate a subset of leaves (distal to the treated leaves to confirm systemic action) with the pathogen.

-

Disease Assessment: After an appropriate incubation period, assess disease severity using a standardized rating scale. Calculate the percentage of disease inhibition compared to the untreated control.

Caption: General experimental workflow for evaluating 1,2,3-thiadiazole efficacy.

Section 3: Data Interpretation and Comparative Analysis

The efficacy of novel 1,2,3-thiadiazole derivatives should be compared against established standards and untreated controls.

Quantitative Data Summary

| Derivative | Target Pathogen | Host Plant | Efficacy (%) | Reference Compound |

| BTH | Pseudomonas syringae pv. tabaci | Tobacco | High Protective Activity | N/A[5] |

| BTH | Colletotrichum lagenarium | Cucumber | High Protective Activity | N/A[5] |

| TDL | Rice Blast (Magnaporthe oryzae) | Rice | Effective | N/A[5] |

| Compound 3d (fluoro-containing) | Erysiphe cichoracearum | Cucumber | More potent than BTH | BTH[5] |

| Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1a) | M. melonis, C. cassiicola, P. syringae pv. lachrymans, P. infestans | Various | 90, 77, 41, 81 | BTH[12] |

| Thiazole-containing thiadiazole (10a, 10d) | Various | - | Better than TDL | Tiadinil[6][7] |

| Oxadiazole-containing thiadiazole (12b) | Various | - | Better than TDL | Tiadinil[6][7] |

Efficacy is generally presented as the percentage of disease inhibition or reduction compared to untreated controls.

Section 4: Advanced Analytical Protocols

For drug development and registration purposes, robust analytical methods for residue analysis are crucial.

Protocol: Residue Analysis in Plant Tissues

Objective: To quantify the presence of 1,2,3-thiadiazole derivatives and their metabolites in plant tissues.

Methodology: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and efficient approach.[13]

Procedure Outline:

-

Sample Preparation: Homogenize plant tissue samples.

-

Extraction: Extract the target compounds with acetonitrile.

-

Salting Out: Add NaCl to partition the acetonitrile layer.

-

Clean-up: Use C18 and graphitized carbon black (GCB) to remove interfering matrix components.

-

Detection and Quantification: Analyze the extract using UPLC-MS/MS. The limit of quantification for such methods can be as low as 0.01 mg/kg.[13]

Conclusion: The Future of 1,2,3-Thiadiazoles in Agriculture